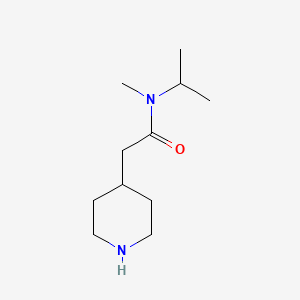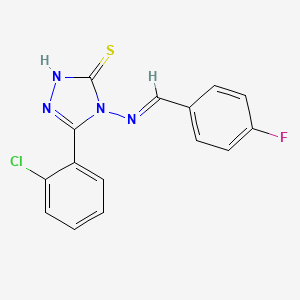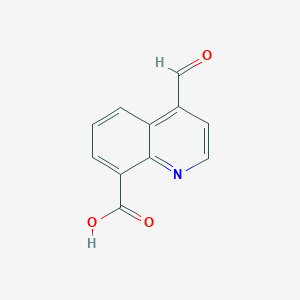
4-Formylquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formylquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position and a carboxylic acid group (-COOH) at the 8-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) to yield the desired product . Another method involves the oxidation of quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
4-Formylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Carboxyquinoline-8-carboxylic acid.
Reduction: 4-Hydroxyquinoline-8-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced
科学研究应用
4-Formylquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to quinolone antibiotics.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties
作用机制
The mechanism of action of 4-Formylquinoline-8-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. In the context of antimicrobial activity, the compound may inhibit bacterial DNA synthesis by binding to enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent
属性
分子式 |
C11H7NO3 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC 名称 |
4-formylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-7-4-5-12-10-8(7)2-1-3-9(10)11(14)15/h1-6H,(H,14,15) |
InChI 键 |
RBKHKPYJTMLEIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



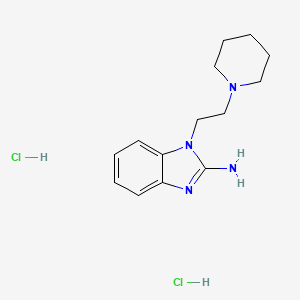
![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)
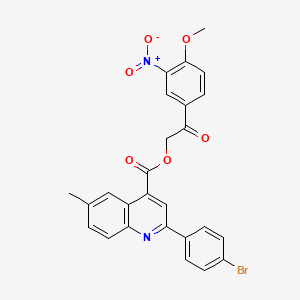


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)
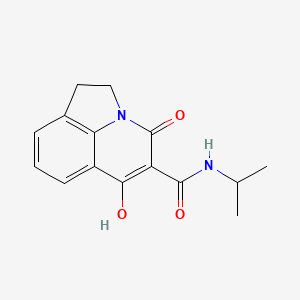
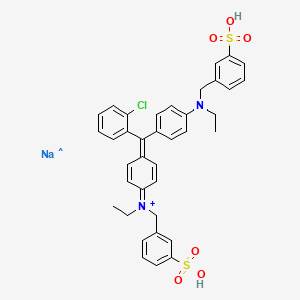
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
